Methyl 2-(3-nitrophenyl)benzoate
Overview
Description
“Methyl 2-(3-nitrophenyl)benzoate” is a chemical compound with the molecular formula C14H11NO4 . It has a molecular weight of 257.24 g/mol. This compound is used in various chemical and pharmaceutical testing .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the nitration of methyl benzoate . This process involves the condensation of methanol and benzoic acid in the presence of a strong acid . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate ester group (C6H5COOCH3) and a nitrophenyl group (C6H4NO2) . The structure can be represented as COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)N+[O-] .Chemical Reactions Analysis
“this compound” may undergo various chemical reactions. For instance, it could participate in electrophilic aromatic substitution reactions . The carbonyl group withdraws electron density from the ring, deactivating it towards electrophilic substitution .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 257.25 g/mol. More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Pharmacological Applications
D-amino Acid Oxidase Inhibitors for Schizophrenia Treatment : Studies have explored the use of sodium benzoate, a D-amino acid oxidase inhibitor, as an adjunct therapy for schizophrenia. Sodium benzoate has shown promise in improving various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting a novel approach for drug development in this area (Lane et al., 2013).
Treatment of Early-Phase Alzheimer Disease : Sodium benzoate has been investigated for the treatment of amnestic mild cognitive impairment and mild Alzheimer's Disease (AD). The study found that sodium benzoate substantially improved cognitive and overall functions in patients with early-phase AD, indicating its potential as a novel treatment strategy (Lin et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(3-nitrophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFDDFISPMXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470953 | |
Record name | Methyl 2-(3-nitrophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83527-96-2 | |
Record name | Methyl 2-(3-nitrophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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